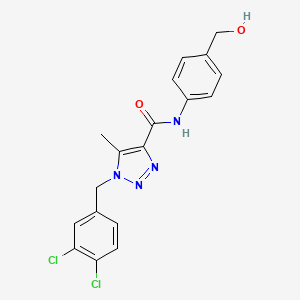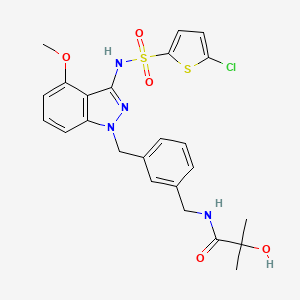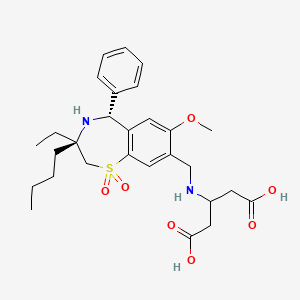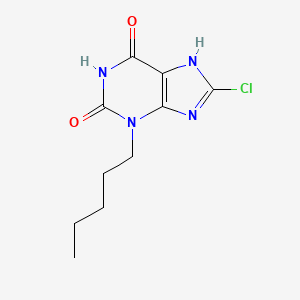
GSK-598809
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK598809 is a selective D(3)R antagonist recently progressed in Phase I trials. GSK-598809 may decrease the rewarding effects of contextual cues associated with drug intake preclinically, which may reduce drug craving in humans.
Wissenschaftliche Forschungsanwendungen
GSK-598809 and Glycogen Synthase Kinase 3 (GSK-3)
Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase involved in a variety of cellular processes. GSK-598809, by targeting GSK-3, plays a role in several key biological pathways. Research indicates that GSK-3 is a crucial regulator in processes like glycogen metabolism, cell cycle regulation, proliferation, and neurological functions. Its inhibition or modulation can significantly impact these pathways, highlighting the therapeutic potential of GSK-598809 in various diseases and conditions.
Role in Cellular Signal Transduction : GSK-3 is a key element in signal transduction, impacting cellular responses to different stimuli. It is highly active in resting cells and is primarily regulated through inhibition. The peculiar preference of GSK-3 for primed substrates makes it unique among protein kinases, suggesting a specialized role in cellular mechanisms (Doble & Woodgett, 2003).
Involvement in Metabolic Regulation and Diabetes : GSK-3 has emerged as a significant player in glucose homeostasis, making it a potential target for diabetes treatment. The enzyme’s intricate role in metabolic processes and insulin resistance underscores the therapeutic promise of GSK-598809 in managing diabetes (Macaulay & Woodgett, 2008).
Applications in Neurology and Psychiatry : Dysregulation of GSK-3 pathways is associated with neurological and psychiatric disorders. The enzyme's isoform-selective roles in brain development and function, as evidenced in various animal models, make GSK-598809 a potential agent for therapeutic interventions in these areas (Kaidanovich‐Beilin & Woodgett, 2011).
Impact on Immune Response and Inflammation : GSK-3β, a form of GSK-3, plays a crucial role in regulating the inflammatory response. Inhibition of GSK-3β can mitigate organ injury and dysfunction caused by inflammatory stimuli, suggesting a therapeutic role for GSK-598809 in diseases associated with inflammation (Dugo et al., 2005).
Regenerative Medicine Applications : In regenerative dentistry, GSK-3 antagonists like GSK-598809 have shown potential in promoting tissue repair. They facilitate the activation and differentiation of local stem cells, thus aiding in the physiological self-repair of damaged oral tissues (Tatullo et al., 2019).
Eigenschaften
CAS-Nummer |
1310803-30-5 |
|---|---|
Produktname |
GSK-598809 |
Molekularformel |
C23H25F4N5OS |
Molekulargewicht |
495.54 |
IUPAC-Name |
5-(5-((3-((1S,5R)-1-(2-Fluoro-4-(trifluoromethyl)phenyl)-5-methyl-3-azabicyclo(3.1.0)hexan-3-yl)propyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole |
InChI |
InChI=1S/C23H25F4N5OS/c1-14-18(33-13-28-14)19-29-30-20(31(19)3)34-8-4-7-32-11-21(2)10-22(21,12-32)16-6-5-15(9-17(16)24)23(25,26)27/h5-6,9,13H,4,7-8,10-12H2,1-3H3/t21-,22+/m0/s1 |
InChI-Schlüssel |
BAFWBNHYBAXTSE-FCHUYYIVSA-N |
SMILES |
CC1=C(C2=NN=C(SCCCN3C[C@@]4(C5=CC=C(C(F)(F)F)C=C5F)C[C@@]4(C)C3)N2C)OC=N1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GSK-598809; GSK598809; GSK 598809; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B607773.png)
![1-[(3,5-difluoropyridin-2-yl)methyl]-2-methyl-N-(1-phenylpropyl)benzimidazole-5-carboxamide](/img/structure/B607774.png)
![2,4,6-trimethyl-N-[[4-(3-methylsulfonylphenyl)phenyl]methyl]-N-[[5-(trifluoromethyl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B607776.png)
![4-[4-(1-Benzofuran-5-Yl)phenyl]-5-{[(3s)-1-(Cyclopropylcarbonyl)pyrrolidin-3-Yl]methyl}-2,4-Dihydro-3h-1,2,4-Triazol-3-One](/img/structure/B607780.png)

![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one](/img/structure/B607784.png)
![n-[5-[4-(5-{[(2r,6s)-2,6-Dimethyl-4-morpholinyl]methyl}-1,3-oxazol-2-yl)-1h-indazol-6-yl]-2-(methyloxy)-3-pyridinyl]methanesulfonamide](/img/structure/B607790.png)

amino}methyl)-2-Fluorophenyl]boronic Acid](/img/structure/B607793.png)
